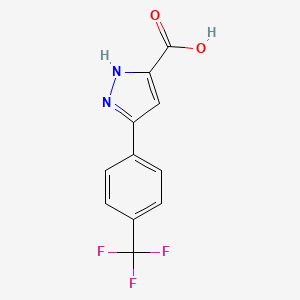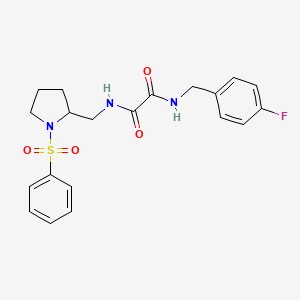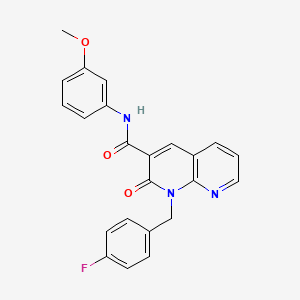
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds often involves reactions with other organic compounds. For example, the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide, conducted in the presence of triethylamine and DMF, resulted in the formation of a related compound .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can be determined using techniques such as X-ray diffraction . The structure is often influenced by the presence of the trifluoromethyl group, which can affect the conformation of the molecule .
Chemical Reactions Analysis
Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they have been used as reactants in the synthesis of biologically active molecules . The trifluoromethyl group can also affect the chemical shift in NMR studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylphenyl compounds can be influenced by the presence of the trifluoromethyl group. For example, these compounds often have a high degree of fluorination, which can affect their solubility and reactivity .
Aplicaciones Científicas De Investigación
Electrochemical Sensing
A study has demonstrated the use of a polymeric film derived from 3-(4-trifluoromethyl)phenyl-thiophene, which is closely related to the compound , for the detection of synthetic stimulants . This application is significant in forensic science for the identification of substances without prior sample treatment. The presence of the –PhCF3 group is crucial for the recognition of these compounds, indicating the potential of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid in similar electrochemical sensing applications.
Antifungal Agents
Salicylanilide esters with 4-(Trifluoromethyl)benzoic acid have been studied for their antifungal properties . Given the structural similarity, the trifluoromethyl group in the compound of interest suggests potential utility as an antifungal agent. This could be particularly relevant for developing treatments against fungal strains resistant to current medications.
Kinetic Resolution
The compound has potential applications in kinetic resolution processes. While specific studies on 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid were not found, related compounds have been used in lipase-catalyzed transesterification reactions . This indicates possible uses in enantioselective synthesis and the production of optically active pharmaceuticals.
Cross-Coupling Reactions
3-(Trifluoromethyl)phenylboronic acid, which shares a functional group with the compound , is used in Suzuki-Miyaura cross-coupling reactions . This suggests that 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid could also be a candidate for facilitating such reactions, which are pivotal in the synthesis of complex organic molecules.
Microwave-Assisted Reactions
The boronic acid variant of the compound is involved in microwave-assisted Petasis reactions . This application could be explored for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, potentially enhancing reaction rates and yields in organic synthesis.
Synthesis of Biologically Active Molecules
Compounds with the trifluoromethyl group are often used in the synthesis of biologically active molecules due to their ability to improve the metabolic stability and binding affinity of pharmaceuticals . The compound could serve as a precursor or intermediate in the synthesis of new drugs.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCLKFLMZFOPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)



![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)
![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)
![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)
![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)